1,1,1-Trichlorodec-4-en-2-ol

Description

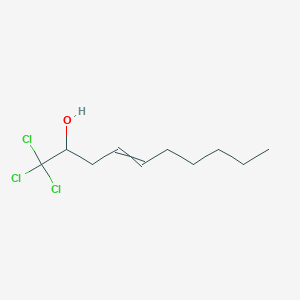

1,1,1-Trichlorodec-4-en-2-ol is a chlorinated aliphatic alcohol with a terminal double bond at the 4-position of a ten-carbon chain. Its structure combines a hydroxyl group (-OH) at the 2-position, three chlorine atoms at the 1-position, and an unsaturated bond, making it reactive in both nucleophilic and electrophilic contexts.

Properties

CAS No. |

90464-77-0 |

|---|---|

Molecular Formula |

C10H17Cl3O |

Molecular Weight |

259.6 g/mol |

IUPAC Name |

1,1,1-trichlorodec-4-en-2-ol |

InChI |

InChI=1S/C10H17Cl3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h6-7,9,14H,2-5,8H2,1H3 |

InChI Key |

IAOOLYGZUNWHPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichlorodec-4-en-2-ol can be achieved through several methods. One common approach involves the chlorination of dec-4-en-2-ol. This reaction typically requires the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. Initially, dec-4-en-2-ol is synthesized through the hydration of dec-4-yne. This intermediate is then subjected to chlorination using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichlorodec-4-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form a corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of compounds with different functional groups, such as ethers or amines.

Scientific Research Applications

1,1,1-Trichlorodec-4-en-2-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various organochlorine compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

Medicine: Investigated for its potential therapeutic applications, such as its use as an antimicrobial or antiviral agent.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorodec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. Additionally, the compound’s chlorinated structure allows it to penetrate cell membranes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1-Trichloroethane

- Structural Differences : 1,1,1-Trichloroethane lacks the hydroxyl group and double bond present in 1,1,1-trichlorodec-4-en-2-ol, resulting in lower polarity and reduced reactivity.

- Applications : 1,1,1-Trichloroethane has been widely used as an industrial degreaser and solvent , whereas the hydroxyl group in this compound may limit its stability for similar uses.

Trichloroethylene (TCE)

- Reactivity: TCE contains three chlorine atoms and a double bond but lacks the hydroxyl group. Its electrophilic nature makes it a stronger carcinogen (linked to kidney and liver tumors) compared to 1,1,1-trichloroethane . The hydroxyl group in this compound may reduce its electrophilicity but introduce hydrogen-bonding interactions.

- Environmental Persistence : TCE has a half-life of 7–100 days in groundwater , while the hydroxyl group in this compound could enhance biodegradability.

Dec-4-en-1-ol

- Functional Groups : Dec-4-en-1-ol shares the unsaturated ten-carbon chain but lacks chlorine atoms. Its primary use is in fragrances and surfactants.

- Polarity : The absence of chlorine atoms in dec-4-en-1-ol increases its hydrophilicity compared to this compound.

Limitations of Available Evidence

Key gaps include:

- Physicochemical Properties : Melting/boiling points, solubility, and partition coefficients (log P) are unavailable.

- Toxicokinetics : Metabolic pathways (e.g., cytochrome P450 interactions) and excretion mechanisms remain unstudied.

Recommendations for Future Research

Synthesis and Characterization : Prioritize experimental determination of stability, reactivity, and spectral data (e.g., NMR, IR).

Toxicological Screening : Assess acute toxicity (e.g., LD₅₀) and mutagenicity (e.g., Ames test) using standardized protocols .

Comparative Studies : Investigate solvent efficiency or biocidal activity relative to 1,1,1-trichloroethane and trichloroethylene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.